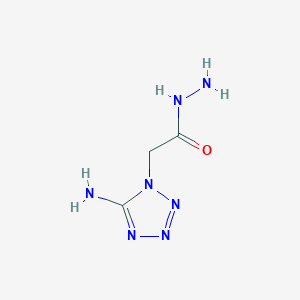

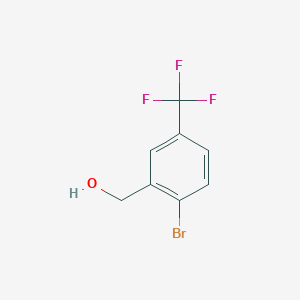

![molecular formula C10H10LiN3O2 B2457142 Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197052-89-2](/img/structure/B2457142.png)

Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves the use of derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been established based on NMR spectroscopic data, X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis

Unfortunately, there is limited information available about the physical and chemical properties of “Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” specifically .Wissenschaftliche Forschungsanwendungen

GABA A Receptor Positive Allosteric Modulators

Imidazo[4,5-b]pyridines, the core structure of Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate, are known to play a crucial role as GABA A receptor positive allosteric modulators . This suggests potential applications in the treatment of conditions related to GABAergic neurotransmission, such as anxiety, insomnia, and certain types of epilepsy .

Proton Pump Inhibitors

Imidazo[4,5-b]pyridines have been found to act as proton pump inhibitors . This implies that they could be used in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .

Aromatase Inhibitors

These compounds have also been identified as aromatase inhibitors . This suggests potential use in the treatment of estrogen-sensitive cancers, such as certain forms of breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazo[4,5-b]pyridines have been reported to exhibit anti-inflammatory properties . This indicates potential use in the treatment of inflammatory conditions like arthritis, tendinitis, and bursitis .

Antiviral and Antimicrobial Agents

Some imidazo[4,5-b]pyridines possess antiviral and antimicrobial activities . This suggests potential use in the treatment of various viral and bacterial infections .

Cytotoxic Agents

Certain imidazo[4,5-b]pyridines have been reported to exhibit cytotoxic activities . This indicates potential use in the treatment of various types of cancer .

Wirkmechanismus

Target of Action

Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a derivative of the imidazopyridine class of compounds . The imidazopyridines are known to interact with various targets, including GABA A receptors , enzymes involved in carbohydrate metabolism , and components of the immune system . .

Mode of Action

The mode of action of imidazopyridines generally involves allosteric modulation of their targets . For instance, they can act as positive allosteric modulators of GABA A receptors . This means they enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased inhibition of neuronal activity.

Biochemical Pathways

Imidazopyridines can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system . They can also affect enzymes involved in carbohydrate metabolism . .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazopyridines, in general, have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Eigenschaften

IUPAC Name |

lithium;3-propan-2-ylimidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.Li/c1-6(2)13-8-7(4-3-5-11-8)12-9(13)10(14)15;/h3-6H,1-2H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZVHNOZVBHYQW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)N1C2=C(C=CC=N2)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

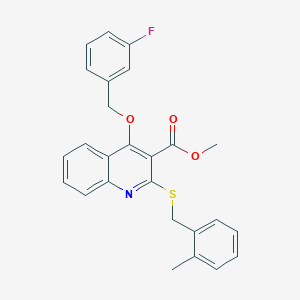

![2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2457061.png)

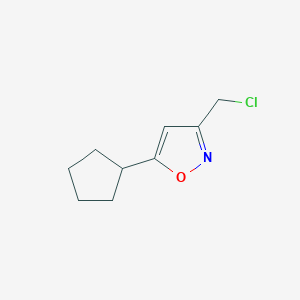

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)

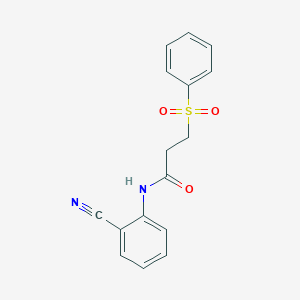

![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)

![1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2457068.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)

![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)

![3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2457074.png)

![N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2457078.png)